Specific Optical Rotation: A Critical Identity and Purity Check for Daphnilongeranin C Procurement
Daphnilongeranin C exhibits a specific optical rotation of +22 (c 0.08, MeOH) . This value serves as a definitive identity verification parameter, distinguishing it from other alkaloids even within the same genus. For instance, the related compound daphnilongeridine, isolated from the same plant species, has a reported optical rotation of -15.6 (c 0.11, CHCl3) [1]. This significant difference provides a quantitative, measurable property to confirm the correct compound has been procured.
| Evidence Dimension | Optical Purity and Identity Confirmation |
|---|---|
| Target Compound Data | [α]D = +22 (c 0.08, MeOH) |
| Comparator Or Baseline | Daphnilongeridine ([α]D = -15.6 (c 0.11, CHCl3)) |
| Quantified Difference | Opposite sign and significantly different magnitude; confirmation of distinct stereochemistry |
| Conditions | Polarimetry in specified solvents at room temperature. |
Why This Matters
This measurement is a direct, quantitative comparator for verifying the identity and purity of procured Daphnilongeranin C, ensuring that it has not been mislabeled or confused with structurally related analogs, which is a critical step in research reproducibility.
- [1] Zhang, C.-R., Liu, H.-B., Feng, T., Zhu, J.-Y., Geng, M.-Y., & Yue, J.-M. (2009). Alkaloids from the Leaves of Daphniphyllum subverticillatum. Journal of Natural Products, 72(9), 1669-1672. View Source
